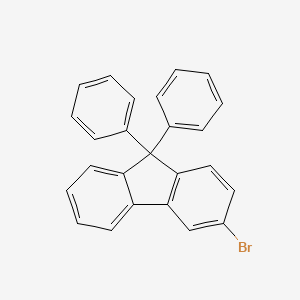

3-Bromo-9,9-diphenyl-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-20-15-16-24-22(17-20)21-13-7-8-14-23(21)25(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLLFWWMWDULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-9,9-diphenyl-9H-fluorene: A Keystone Building Block for Advanced Organic Electronics

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-Bromo-9,9-diphenyl-9H-fluorene, a pivotal intermediate in the synthesis of high-performance organic electronic materials. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of Organic Light-Emitting Diodes (OLEDs).

Introduction: The Significance of Fluorene-Based Architectures

Fluorene and its derivatives have emerged as a privileged class of compounds in materials science, primarily due to their rigid, planar biphenyl structure and high photoluminescence quantum efficiency.[1] The C9 position of the fluorene core allows for the introduction of various substituents, enabling the fine-tuning of its electronic and physical properties without significantly disrupting the conjugated system. The introduction of bulky substituents, such as phenyl groups, at this position creates a three-dimensional structure that can inhibit intermolecular interactions like aggregation, which often quenches emission in the solid state.

This compound stands out as a particularly valuable building block. The fluorene core provides a high triplet energy and good thermal stability, essential for the longevity and efficiency of electronic devices. The two phenyl groups at the 9-position enhance solubility and create a sterically hindered environment, while the bromine atom at the 3-position serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This trifecta of structural features makes it a sought-after precursor for the synthesis of bespoke materials for a range of optoelectronic applications.

Chemical Identity and Physicochemical Characteristics

The unique properties of this compound are a direct consequence of its molecular architecture.

Chemical Structure and Identifiers

The molecule consists of a fluorene backbone substituted with a bromine atom on one of the benzene rings and two phenyl groups at the methylene bridge.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1547491-70-2[2] |

| Molecular Formula | C₂₅H₁₇Br[2] |

| Molecular Weight | 397.31 g/mol [3] |

| Appearance | White to almost white powder or crystals[4] |

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Melting Point | 221.0 to 225.0 °C | [3][4] |

| Boiling Point (Predicted) | 472.7 ± 24.0 °C | [3] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for this exact isomer can be proprietary, the expected spectral features can be inferred from its structure and data for similar compounds. ChemicalBook is a source for 1H NMR, IR, and MS data for this compound.[5]

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the fluorene and phenyl rings. The integration of these signals would correspond to the 17 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically δ 120-155 ppm), with a characteristic signal for the sp³-hybridized C9 carbon atom at a higher field. For the similar compound 2-Bromo-9,9-diphenyl-9H-fluorene, the C9 carbon appears at δ 65.6 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to C-H stretching of the aromatic rings (around 3050-3100 cm⁻¹) and C=C stretching within the rings (typically in the 1450-1600 cm⁻¹ region).[7][8] The C-Br stretching frequency is expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. For 2-Bromo-9,9-diphenyl-9H-fluorene, the calculated m/z is 396.05, and the found value is 396.31.[6]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, adapted from the synthesis of the 2-bromo isomer, is outlined below.[6]

Representative Synthetic Protocol

Step 1: Synthesis of 3-Bromo-9-phenyl-9H-fluoren-9-ol

-

To a solution of 3-bromo-9-fluorenone in anhydrous tetrahydrofuran (THF), add a solution of phenylmagnesium chloride in THF dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture and quench the excess Grignard reagent by the slow addition of methanol or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-9-phenyl-9H-fluoren-9-ol.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-bromo-9-phenyl-9H-fluoren-9-ol in benzene.

-

Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or concentrated sulfuric acid.[6]

-

Heat the reaction mixture to reflux for several hours.

-

After cooling to room temperature, neutralize the reaction with an aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent like n-hexane to obtain this compound as a white solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Key Reactions and Applications in Organic Electronics

The bromine atom on the fluorene core is the key to its utility as a versatile intermediate. It provides a reactive site for the formation of new carbon-carbon bonds, allowing for the construction of larger, more complex molecules with tailored properties.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a cornerstone of modern organic synthesis.[9][10] this compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl groups.

General Protocol for Suzuki Coupling:

-

In a reaction vessel under an inert atmosphere, combine this compound, an arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC or GC).

-

After cooling, perform an aqueous workup to remove the inorganic salts.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Caption: The Suzuki coupling reaction of this compound.

Role in Organic Light-Emitting Diodes (OLEDs)

The ability to easily functionalize this compound makes it a prime candidate for creating materials for various layers within an OLED device.

Hole Transport Layers (HTLs): Materials for HTLs require good chemical stability and high hole mobility.[11][12] By coupling this compound with electron-rich aromatic amines (like triphenylamine derivatives), it is possible to synthesize amorphous materials with high glass transition temperatures and appropriate HOMO energy levels for efficient hole injection and transport from the anode to the emissive layer.[13][14]

Host Materials for Phosphorescent OLEDs (PhOLEDs): In PhOLEDs, the host material must have a high triplet energy to prevent quenching of the phosphorescent dopant. The fluorene core possesses a high triplet energy, making its derivatives excellent host materials.[15][16] The bulky 9,9-diphenyl groups help to prevent aggregation and ensure good film morphology. By using Suzuki coupling to attach other aromatic units, the charge-transporting properties of the host can be balanced to improve device efficiency.[17][18]

Caption: Structure of an OLED, highlighting layers where derivatives of this compound are used.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The following information is based on the Safety Data Sheet (SDS) provided by TCI Chemicals.[2]

Hazard Identification

According to the available SDS, this substance is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, it is good laboratory practice to treat all chemicals with caution.

Recommended Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation and inhalation of dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[2]

-

Storage: Keep the container tightly closed. Store in a cool, dark place away from incompatible materials such as oxidizing agents.[2]

First-Aid Measures

-

Inhalation: Remove to fresh air. If you feel unwell, get medical advice.

-

Skin Contact: Remove contaminated clothing and rinse skin with plenty of water. If irritation occurs, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

-

Ingestion: Rinse mouth. If you feel unwell, get medical advice.[2]

Conclusion

This compound is a highly valuable and versatile building block in the field of organic electronics. Its unique combination of a rigid, fluorescent fluorene core, sterically demanding diphenyl substituents, and a reactive bromine handle makes it an ideal precursor for the synthesis of advanced materials. Its application in the development of efficient and stable hole transport and host materials for OLEDs underscores its importance in the advancement of display and lighting technologies. As research in organic electronics continues to push the boundaries of material performance, the demand for well-designed intermediates like this compound is set to grow.

References

- 1. innospk.com [innospk.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 1547491-70-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound(1547491-70-2) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

3-Bromo-9,9-diphenyl-9H-fluorene CAS number 1547491-70-2

An In-depth Technical Guide to 3-Bromo-9,9-diphenyl-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1547491-70-2), a pivotal intermediate in the field of materials science and organic electronics. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes core chemical data, proven synthetic strategies, critical applications, and safety protocols. The guide emphasizes the compound's structural significance, particularly its utility as a versatile building block for advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). Through detailed experimental workflows and mechanistic explanations, this paper aims to equip scientists with the practical and theoretical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction and Core Significance

This compound is a specialized aromatic organic compound built upon a fluorene backbone. Its structure is distinguished by two phenyl groups at the C9 position and a bromine atom at the C3 position. This specific arrangement of functional groups is not arbitrary; it is a deliberate design that imparts a unique combination of thermal stability, charge transport capabilities, and synthetic versatility.

The fluorene core itself is renowned for its rigidity and high photoluminescence quantum yield, making it a favored scaffold for electronic materials.[1] The introduction of two bulky phenyl groups at the C9 position serves a critical purpose: it prevents the oxidation of the fluorene unit to the corresponding fluorenone, thereby enhancing the material's thermal and chemical stability.[2] Furthermore, this substitution creates a three-dimensional structure that can disrupt intermolecular packing (crystallization), promoting the formation of stable amorphous films essential for the longevity and performance of electronic devices.[3]

The most strategically important feature for synthetic chemists is the bromine atom. This halogen serves as a highly effective reactive handle for post-synthesis modification, most notably in palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient incorporation of the 3-(9,9-diphenyl-9H-fluorenyl) moiety into larger, more complex molecular architectures, making it an invaluable intermediate for creating bespoke materials for OLEDs, organic photovoltaics (OPVs), and other advanced applications.[1][4]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of this compound are well-documented, with typical purities for research and development purposes exceeding 98-99%.[4][5]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1547491-70-2 | [4][5][6] |

| Molecular Formula | C₂₅H₁₇Br | [5] |

| Molecular Weight | 397.315 g/mol | [6] |

| IUPAC Name | 3-bromo-9,9-diphenylfluorene | [6] |

| Appearance | White to off-white powder or crystal | [4][7] |

| Purity | ≥98.0% (GC), often available as 99% min | [4][5] |

| InChI Key | AXVLLFWWMWDULG-UHFFFAOYSA-N | [6] |

| Storage | Store at room temperature in a dry, dark, tightly sealed container | [4][5][7] |

Table 2: Standard Analytical Characterization Methods

| Technique | Purpose | Reference |

| ¹H NMR | Structural confirmation and purity assessment | [4][8] |

| ¹³C NMR | Confirms carbon framework and substitution pattern | [8] |

| HPLC | Quantitative purity analysis | [4] |

| GC-MS | Purity analysis and mass confirmation | [5] |

| FTIR | Identification of functional groups and bonding | [9] |

While specific spectral data can vary slightly based on the solvent and instrument used, published data for analogous compounds provide expected chemical shifts and spectral features.[8][10]

Synthesis Methodology: A Representative Protocol

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a general and chemically sound laboratory-scale approach can be designed based on established fluorene chemistry.[10][11][12] The following protocol describes a plausible two-step process involving the formation of the 9,9-diphenylfluorene core followed by regioselective bromination.

Causality: The choice of a two-step approach is logical. Synthesizing the core 9,9-diphenylfluorene structure first allows for a cleaner, more controlled subsequent bromination step. Direct synthesis from pre-brominated precursors can be more complex and may lead to side products.

Caption: Representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1 & 2: Synthesis of 9,9-Diphenyl-9H-fluorene

-

Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert nitrogen atmosphere.

-

Grignard Reaction: To the flask, add fluorenone dissolved in anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Addition: Add a solution of phenylmagnesium bromide (a Grignard reagent, typically 2-3 equivalents) dropwise via the dropping funnel. The excess Grignard reagent is used to drive the reaction to completion and facilitate the subsequent cyclization.

-

Reaction: After addition, allow the mixture to warm to room temperature and then reflux for several hours to ensure the formation of the intermediate alcoholate, which upon workup would yield 9-phenyl-9-fluorenol.

-

Cyclization & Workup: Cool the reaction mixture and cautiously quench with a strong acid (e.g., concentrated sulfuric acid in acetic acid). This step protonates the intermediate and catalyzes an intramolecular Friedel-Crafts-type reaction, where the second phenyl group is installed at the C9 position. Heat the mixture to complete the cyclization.

-

Isolation: Pour the reaction mixture into ice water to precipitate the crude 9,9-diphenyl-9H-fluorene. Filter the solid, wash thoroughly with water and a suitable organic solvent (e.g., methanol or ethanol) to remove impurities, and dry under vacuum.

Step 3: Bromination of 9,9-Diphenyl-9H-fluorene

-

Setup: In a flask protected from light, dissolve the 9,9-diphenyl-9H-fluorene from the previous step in an inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution. The use of a slight excess of NBS ensures complete conversion of the starting material. A radical initiator (like AIBN) or light can be used, but for aromatic bromination, a Lewis acid catalyst might be employed for regioselectivity, though the fluorene system is activated enough that it may proceed without one.

-

Reaction: Stir the mixture at room temperature for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material. The C3 and C6 positions are electronically favored for electrophilic substitution.

-

Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/hexanes or by column chromatography on silica gel to yield pure this compound.

Core Application: A Precursor for Advanced Materials via Suzuki-Miyaura Coupling

The primary value of this compound lies in its role as a versatile building block for constructing larger, conjugated molecules.[1] The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and widely used methods for forming carbon-carbon bonds.[13][14][15]

Mechanism Insight: In a typical Suzuki reaction, this compound (an aryl halide) is coupled with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[13][16] The base is crucial for activating the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling

-

Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. The aqueous phase is necessary to dissolve the inorganic base.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to reflux (typically 80-110 °C) for 6-24 hours. Monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to isolate the desired coupled product. This product can then be used as a host material, an emissive material, or a charge-transport material in the fabrication of OLED devices.[3][17][18]

Safety, Handling, and Storage

According to the Safety Data Sheet (SDS), this compound is not classified under physical, health, or environmental hazards.[5] However, as with all laboratory chemicals, prudent practices must be observed.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust. Wash hands thoroughly after handling.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.

-

Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[5][7] It should be stored away from incompatible materials such as strong oxidizing agents.[5]

-

Fire Fighting: In case of fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[5] Be aware that decomposition at high temperatures may generate toxic fumes.[5]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in materials science. Its robust fluorene core, stabilized by bulky diphenyl groups, provides an excellent platform for building high-performance organic electronic materials. The strategically placed bromine atom offers a reliable synthetic handle, allowing for its seamless integration into complex molecular designs via well-established methodologies like the Suzuki-Miyaura coupling. For researchers and developers, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the creation of next-generation technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. warshel.com [warshel.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 1547491-70-2 | CAS DataBase [m.chemicalbook.com]

- 8. This compound(1547491-70-2) 1H NMR [m.chemicalbook.com]

- 9. 2-Bromo-9,9-diphenyl-9H-fluorene | C25H17Br | CID 46856308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Preparation of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene_Chemicalbook [chemicalbook.com]

- 12. Fluorene synthesis [organic-chemistry.org]

- 13. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

3-Bromo-9,9-diphenyl-9H-fluorene molecular weight and formula

An In-depth Technical Guide to 3-Bromo-9,9-diphenyl-9H-fluorene: A Core Intermediate for Advanced Organic Electronics

For researchers, scientists, and professionals in drug development and material science, the strategic selection of molecular building blocks is paramount to innovation. Among the vast landscape of organic intermediates, fluorene derivatives have carved out a significant niche, particularly in the realm of organic electronics. This guide provides a comprehensive technical overview of this compound, a key intermediate whose unique structural attributes make it a valuable precursor for next-generation organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Core Molecular Profile and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon characterized by a central fluorene core. The C9 position is substituted with two phenyl groups, which introduces significant steric hindrance. This three-dimensional, non-planar structure is crucial for disrupting intermolecular packing in the solid state, leading to the formation of stable amorphous films—a critical requirement for the longevity and efficiency of OLED devices.[1][2] The bromine atom at the C3 position serves as a versatile synthetic handle for introducing further functionalization through various cross-coupling reactions.[3]

The fundamental properties of this compound are summarized below, providing a quantitative baseline for its use in synthesis and material fabrication.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₁₇Br | [4] |

| Molecular Weight | 397.31 g/mol | [4] |

| CAS Number | 1547491-70-2 | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 221.0 - 225.0 °C | [5] |

| Boiling Point | 472.7 ± 24.0 °C (Predicted) | [4] |

| Purity | >98.0% (GC) | [5] |

Table 1: Key physicochemical properties of this compound.

The Synthetic Rationale: A Plausible Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the known synthesis of the 2-bromo isomer and represents a field-proven approach.[7]

Step 1: Synthesis of the Tertiary Alcohol Intermediate

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-9H-fluoren-9-one (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (PhMgBr) in THF (typically 2.2-2.5 eq) dropwise via an addition funnel. The excess Grignard reagent ensures complete conversion.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the crude alcohol intermediate from Step 1 in a suitable solvent such as acetic acid or benzene.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).[6]

-

Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress of the dehydration and cyclization can be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water and then a cold solvent like methanol or ethanol to remove impurities.

-

Purify the crude solid by recrystallization from a solvent system like toluene/hexane or by column chromatography on silica gel to afford the final product, this compound, as a white solid.

Applications in Organic Electronics: A Versatile Building Block

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-performance organic electronic materials.[3][8][9] The fluorene core provides a rigid, planar structure with high thermal stability and a wide bandgap, making it an excellent scaffold for host materials in phosphorescent OLEDs (PhOLEDs).[1]

Role in Material Synthesis

The bromine atom at the 3-position is a key reactive site, enabling chemists to perform palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.[3] This allows for the precise tuning of the electronic properties of the final molecule.

-

Synthesis of Host Materials: By coupling the fluorene core with other aromatic units, materials with tailored triplet energies can be designed to efficiently host blue, green, or red phosphorescent emitters, preventing energy loss and improving device efficiency.

-

Development of Emitters: The fluorene unit can be incorporated into larger conjugated systems to create thermally stable and highly luminescent emitters.

-

Creation of Charge-Transport Materials: Functionalization via the bromine atom can introduce hole-transporting (e.g., triarylamines) or electron-transporting moieties, creating bipolar materials that facilitate balanced charge injection and transport within the OLED device.

The diagram below illustrates the central role of this compound in accessing a diverse range of functional materials.

Caption: Synthetic utility of this compound.

Characterization and Quality Control

For any high-purity intermediate, rigorous analytical characterization is non-negotiable. The identity and purity of this compound are typically confirmed using a suite of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The complex aromatic region in the ¹H NMR spectrum and the specific chemical shifts in the ¹³C NMR spectrum provide a definitive fingerprint of the compound. Spectroscopic data for this compound is available from commercial suppliers.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition (C₂₅H₁₇Br), ensuring the correct product has been synthesized.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the aromatic C-H and C-C bonds within the fluorene and phenyl rings.

-

Gas Chromatography (GC): GC is the standard method for determining the purity of the material, which is typically required to be above 98% for applications in organic electronics.[5]

Safety and Handling

As with all brominated aromatic compounds, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for the 3-bromo isomer is not widely published, data from closely related isomers like 9-bromo-9-phenylfluorene indicate that the compound should be handled with care.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound stands as a pivotal intermediate for the advancement of organic electronics. Its well-defined structure, featuring a stable fluorene core, bulky diphenyl groups that promote amorphous film formation, and a strategically placed bromine atom for versatile functionalization, makes it an invaluable asset for researchers. By understanding its synthesis, properties, and functional role, scientists can leverage this powerful building block to design and create the next generation of high-performance materials for OLEDs and other optoelectronic applications.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 1547491-70-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Preparation of 9-(3-Bromophenyl)-9-phenyl-9H-fluorene_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound(1547491-70-2) 1H NMR spectrum [chemicalbook.com]

- 11. 9-Bromo-9-phenylfluorene | C19H13Br | CID 231624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Bromo-9,9-diphenyl-9H-fluorene: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Definitive Spectroscopic Data

In the landscape of advanced organic materials and pharmaceutical intermediates, the precise characterization of molecular structure is paramount. 3-Bromo-9,9-diphenyl-9H-fluorene, a halogenated derivative of the versatile fluorene scaffold, presents a compelling case for rigorous spectroscopic analysis. Its utility in the synthesis of complex organic electronics and potential pharmaceutical agents necessitates a comprehensive understanding of its spectral signature. This guide is intended to be a definitive resource on the spectroscopic properties of this compound.

However, a comprehensive search of publicly available scientific literature, chemical databases, and supplier technical information reveals a notable scarcity of detailed, experimentally-derived spectroscopic data—specifically ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra—for this compound. While data for analogous compounds, such as 2-bromo and other substituted fluorene derivatives, are available, direct extrapolation of this information would compromise the scientific integrity required for a technical guide of this nature.

Therefore, this document will proceed by outlining the anticipated spectroscopic characteristics based on the known properties of the fluorene framework and its substituted analogues. We will detail the established methodologies for acquiring and interpreting such data, providing a robust framework for researchers to apply when experimental data for this compound becomes accessible. This guide will also present a plausible synthetic route, grounded in established organic chemistry principles, to facilitate the production and subsequent characterization of this important molecule.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a rigid, planar fluorene core, substituted at the C9 position with two phenyl groups and at the C3 position with a bromine atom. This specific arrangement dictates the electronic environment of each atom and, consequently, its interaction with electromagnetic radiation.

Solubility Profile of 3-Bromo-9,9-diphenyl-9H-fluorene in Organic Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-9,9-diphenyl-9H-fluorene, a key intermediate in the synthesis of materials for organic electronics.[1][2] We will explore the theoretical principles governing its solubility based on its molecular structure and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and material scientists who require a deep understanding of this compound's behavior in various organic media to facilitate reaction optimization, purification, and formulation for device fabrication.

Introduction: The Significance of Solubility for a Key OLED Precursor

This compound is a specialized organic molecule built upon a fluorene backbone. The fluorene core offers excellent thermal stability and a rigid, conjugated system, while the diphenyl groups at the 9-position enhance charge transport properties and prevent molecular aggregation.[3] The bromine atom serves as a reactive site, enabling its use as a versatile building block in constructing more complex molecules through cross-coupling reactions.[1] These properties make it an invaluable precursor for materials used in Organic Light-Emitting Diodes (OLEDs) and other advanced electronic applications.[1]

Understanding and controlling the solubility of this compound is paramount for its practical application. Key processes that are critically dependent on solubility include:

-

Synthesis and Reaction Kinetics: The choice of solvent directly impacts reactant concentrations and reaction rates. Most organic reactions are carried out in solution to ensure reactants can collide and interact effectively.

-

Purification: Techniques such as recrystallization and chromatography rely on differential solubility in various solvent systems to isolate the pure compound from starting materials and byproducts.

-

Thin-Film Deposition: For applications in electronics, uniform thin films are often deposited from solution via techniques like spin-coating or inkjet printing. The solubility dictates the choice of solvent and the achievable concentration, which in turn affects film quality and device performance.

Molecular Structure and Its Impact on Solubility

The solubility of any compound is governed by the principle of "like dissolves like," which relates intermolecular forces between solvent and solute molecules.[4] An analysis of the structure of this compound provides a strong basis for predicting its solubility profile.

-

Fluorene Core: The tricyclic aromatic system is large, rigid, and non-polar, lending itself to favorable van der Waals forces and π-π stacking interactions with aromatic solvents.

-

Diphenyl Groups: The two phenyl rings attached to the C9 carbon significantly increase the molecule's size and non-polar surface area, further enhancing its hydrophobic character.

-

Bromo Substituent: The bromine atom adds some polarity but its effect is minor compared to the large, non-polar hydrocarbon framework.

Based on this structure, the molecule is overwhelmingly non-polar and hydrophobic. Therefore, it is expected to be readily soluble in non-polar and weakly polar organic solvents and poorly soluble in highly polar solvents, particularly water.[5]

Predicted Solubility Profile

While precise quantitative data must be determined experimentally, a qualitative profile can be predicted based on chemical principles. This serves as a foundational guide for solvent selection in experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene, Chlorobenzene | High | Strong π-π stacking and van der Waals interactions between the solvent and the fluorene/diphenyl systems. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion forces and ability to solvate large organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Moderate polarity allows for effective solvation of the large hydrocarbon structure. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Moderate polarity; solubility may be limited by the solvent's inability to disrupt strong solute-solute interactions. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low | The solvent's strong hydrogen-bonding network is not easily disrupted by the non-polar solute. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | Strong dipole-dipole forces in the solvent may not favor interaction with the non-polar solute. |

| Alkanes | Hexane, Heptane | Low | While non-polar, the intermolecular forces may be too weak to effectively solvate the large, rigid molecule. |

| Aqueous | Water | Insoluble | The molecule is large and hydrophobic, unable to form favorable interactions with water molecules.[5][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Core Principle

The method involves creating a saturated solution of the compound at a constant temperature, allowing it to reach equilibrium, separating the saturated solution from the excess solid, and then accurately determining the concentration of the solute in the solution.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particulates are transferred, the pipette tip should be fitted with a syringe filter (e.g., a 0.22 µm PTFE filter, which is compatible with most organic solvents).

-

Solvent Evaporation & Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant weight is achieved.

-

Calculation: Weigh the vial containing the dried solute. The solubility can then be calculated using the following formula:

Solubility (g/L) = (Weight of dried solute (g)) / (Volume of aliquot taken (L))

Workflow Visualization

The following diagram illustrates the key stages of the isothermal saturation method for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a predominantly non-polar, hydrophobic molecule. Its solubility is expected to be high in aromatic and chlorinated organic solvents and progressively lower in more polar solvents, with insolubility in water. This guide provides both a theoretical framework for understanding this behavior and a robust experimental protocol for its precise quantification. Accurate solubility data is a critical prerequisite for the successful application of this compound in the synthesis and fabrication of next-generation organic electronic materials.

References

A Technical Guide to the Thermal Stability and Degradation of 3-Bromo-9,9-diphenyl-9H-fluorene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 3-Bromo-9,9-diphenyl-9H-fluorene, a key intermediate in the synthesis of advanced materials for organic electronics. This document is intended for researchers, scientists, and drug development professionals who utilize fluorene derivatives and require a deep understanding of their thermal properties. We will explore the theoretical underpinnings of its stability, present standardized protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and propose potential degradation mechanisms and products. This guide emphasizes the causality behind experimental choices and provides actionable insights for the handling and application of this compound.

Introduction: The Significance of this compound

This compound is a versatile building block in the field of organic electronics and materials science. Its rigid, planar fluorene core, functionalized with a reactive bromine atom and two bulky phenyl groups at the C9 position, offers a unique combination of electronic and steric properties. The bromine substituent serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a wide array of complex organic molecules with tailored optoelectronic properties.

The introduction of aryl groups at the C9 position of the fluorene core is a well-established strategy to enhance both the thermal and morphological stability of the resulting materials.[1] These bulky substituents prevent intermolecular interactions and aggregation, which can otherwise lead to quenching of fluorescence and diminished device performance. Consequently, 9,9-diarylfluorene derivatives are integral components in the development of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A thorough understanding of the thermal stability of this compound is paramount for its effective use. Thermal degradation can lead to the formation of impurities that compromise the performance and lifetime of organic electronic devices. This guide will therefore delve into the critical aspects of its thermal behavior.

Assessing Thermal Stability: Key Analytical Techniques

The thermal stability of an organic compound is typically evaluated by two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass. For fluorene derivatives, TGA is a standard method to assess their thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.[3] For this compound, DSC can provide its melting point and information about its crystalline nature. A supplier datasheet indicates a melting point of 221.0 to 225.0 °C for this compound.[4]

Experimental Protocols for Thermal Analysis

To ensure scientific integrity, the following detailed protocols for TGA and DSC analysis are provided. These protocols are designed to be self-validating by including system suitability checks and clear data interpretation guidelines.

Detailed TGA Protocol

Objective: To determine the decomposition temperature (Td) of this compound, defined as the temperature at which 5% mass loss occurs.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. A calcium oxalate monohydrate standard is recommended for this purpose.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared platinum or alumina crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition from the intersection of the baseline and the tangent of the decomposition step.

-

Identify the Td (5% mass loss) from the thermogram.

-

Determine the temperature of the maximum rate of decomposition from the peak of the first derivative of the TGA curve (DTG).

-

Detailed DSC Protocol

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of this compound.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

Hold at 250 °C for 2 minutes to erase thermal history.

-

Cool to 30 °C at a rate of 10 °C/min.

-

Ramp again from 30 °C to 250 °C at 10 °C/min (second heating cycle).

-

-

-

Data Analysis:

-

Analyze the data from the second heating cycle to ensure a consistent thermal history.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualization of Experimental Workflow

The logical flow of the thermal analysis process is illustrated in the following diagram:

Caption: Workflow for assessing the thermal stability of this compound.

Expected Thermal Properties

Based on literature for related 9,9-diarylfluorene compounds, this compound is expected to exhibit high thermal stability. The decomposition temperature (Td at 5% weight loss) is anticipated to be well above 300 °C. The bulky phenyl groups at the C9 position sterically hinder intermolecular interactions and contribute to the overall rigidity and stability of the molecule.

Table 1: Predicted Thermal Properties of this compound

| Property | Expected Value | Analytical Technique |

| Melting Point (Tm) | 221.0 - 225.0 °C[4] | DSC |

| Decomposition Temp. (Td, 5% loss) | > 300 °C | TGA |

| Enthalpy of Fusion (ΔHf) | To be determined | DSC |

| Glass Transition Temp. (Tg) | Potentially observable | DSC |

Proposed Thermal Degradation Pathways

In the absence of direct experimental data for this compound, we can propose plausible degradation pathways based on the known chemistry of brominated aromatic compounds and the fluorene scaffold. Thermal degradation of such molecules typically proceeds through radical mechanisms.

The primary point of initial bond cleavage is likely to be the C-Br bond, as it is generally weaker than the C-C and C-H bonds within the aromatic rings. Homolytic cleavage of the C-Br bond would generate a fluorenyl radical and a bromine radical.

Key Degradation Steps:

-

Initiation: Homolytic cleavage of the C-Br bond.

-

Propagation: The resulting fluorenyl radical can undergo several reactions:

-

Hydrogen Abstraction: Abstraction of a hydrogen atom from another molecule to form 9,9-diphenylfluorene.

-

Dimerization/Polymerization: Combination of two fluorenyl radicals to form higher molecular weight species.

-

Rearrangement/Fragmentation: At higher temperatures, the fluorene ring system itself may undergo fragmentation.

-

-

Role of Bromine Radicals: Bromine radicals are known to be efficient flame retardants as they can quench other radical species in the gas phase, thus inhibiting further decomposition.

The two phenyl groups at the C9 position are expected to be thermally stable and may remain intact during the initial stages of degradation. However, at very high temperatures, fragmentation of the phenyl rings could also occur.

Visualization of a Potential Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for this compound.

Caption: A simplified hypothetical thermal degradation pathway for this compound.

Identification of Degradation Products

To definitively identify the thermal degradation products of this compound, a powerful analytical technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended. This method involves heating the sample to a high temperature in an inert atmosphere (pyrolysis) and then separating and identifying the volatile and semi-volatile degradation products using GC-MS.

Conceptual Py-GC-MS Workflow:

-

A small amount of the sample is placed in the pyrolyzer.

-

The sample is rapidly heated to a temperature above its decomposition point.

-

The resulting degradation products are swept into the GC column by a carrier gas.

-

The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The separated components enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison to a spectral library.

Implications for Researchers and Drug Development Professionals

The high thermal stability of this compound is a significant advantage in many applications. For researchers in materials science, it means that this compound can withstand the high temperatures often required for device fabrication processes, such as vacuum deposition, without significant degradation.

For professionals in drug development, while this specific compound is more common in materials science, the principles of enhancing thermal stability through the introduction of bulky, rigid substituents are broadly applicable. Understanding the thermal liability of a molecule is crucial for determining its shelf-life, storage conditions, and suitability for various formulation processes that may involve heat.

Conclusion

This compound is a thermally robust molecule, a property conferred by the bulky phenyl substituents at the C9 position of the fluorene core. Its thermal stability can be reliably assessed using standard techniques such as TGA and DSC. While the precise degradation mechanism requires further experimental elucidation, a pathway initiated by the homolytic cleavage of the C-Br bond is the most plausible. For applications where thermal stress is a factor, a thorough characterization of its thermal behavior is essential to ensure the integrity and performance of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction: The Ascendancy of Fluorene in Organic Electronics

An In-depth Technical Guide on the Electronic and Optical Properties of Fluorene Derivatives

Fluorene derivatives have firmly established themselves as a versatile and indispensable class of materials within the realm of organic electronics.[1][2] Their rigid, planar biphenyl structure, bridged by a methylene group at the C-9 position, provides a robust π-conjugated system that is highly amenable to chemical modification. This inherent tunability allows for the precise engineering of their electronic and optical properties, making them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), chemical sensors, and bioimaging probes.[3][4][5][6][7] This guide, crafted from the perspective of a senior application scientist, offers an in-depth exploration of the core principles governing the properties of fluorene derivatives, detailed methodologies for their characterization, and insights into their application-driven design.

Part 1: The Fluorene Core: A Foundation for High-Performance Materials

The remarkable utility of fluorene derivatives stems from the unique characteristics of the fluorene scaffold itself. Understanding this core structure is fundamental to appreciating the causality behind the material's performance.

The Molecular Architecture: Rigidity and High Quantum Yield

The fluorene molecule's planar and rigid structure is a key determinant of its favorable optical properties. This rigidity minimizes vibrational energy loss from the excited state, which in turn leads to high photoluminescence quantum yields (PLQY).[2][8] Furthermore, the sp³-hybridized carbon at the C-9 position provides a tetrahedral geometry, which helps to increase the solubility of the resulting polymers and prevent the close packing that can lead to aggregation-induced quenching.[5][8]

The Critical C-9 Position: Engineering Solubility and Stability

The C-9 position of the fluorene unit is not part of the π-conjugated system. This unique feature allows for the introduction of various substituents, typically alkyl chains, without significantly altering the electronic properties of the conjugated backbone.[8] The primary purpose of this functionalization is to enhance the material's solubility in common organic solvents, a critical factor for solution-based processing of devices.[1][9] These bulky side chains also provide steric hindrance that disrupts intermolecular π-π stacking, thereby preserving the high luminescence efficiency in the solid state.

Caption: The basic chemical structure of fluorene, highlighting the key positions for functionalization.

The Versatile C-2 and C-7 Positions: Tuning Optoelectronic Properties

The C-2 and C-7 positions are integral to the π-conjugated backbone of the fluorene molecule. Functionalization at these sites directly influences the electronic and optical properties.[10] By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to precisely control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11][12][13] This principle is the cornerstone of designing fluorene derivatives for specific applications, as it allows for the tuning of emission color, charge injection barriers, and energy level alignment in multilayer devices.[2][10]

Part 2: Unraveling the Electronic and Optical Properties

The performance of fluorene derivatives in electronic devices is dictated by their fundamental electronic and optical characteristics.

Frontier Molecular Orbitals (HOMO & LUMO) and the Donor-Acceptor (D-A) Strategy

The HOMO and LUMO energy levels, and the resulting energy gap, are the most critical parameters governing the electronic behavior of these materials. The HOMO level relates to the ionization potential and influences hole injection and transport, while the LUMO level is associated with the electron affinity and affects electron injection and transport.[9]

A powerful and widely adopted strategy for tuning the energy gap is the creation of donor-acceptor (D-A) copolymers.[3] In this approach, the electron-rich fluorene unit (the donor) is copolymerized with an electron-deficient monomer (the acceptor), such as benzothiadiazole (BT).[14][15] This intramolecular charge transfer interaction leads to a significant reduction in the HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra.[16] This allows for the creation of materials that emit across the visible spectrum, from blue to green and red.[14]

Caption: Energy level diagram illustrating the reduction of the energy gap in a D-A copolymer.

Charge Transport Characteristics

Efficient charge transport is crucial for the performance of OLEDs and OPVs. Polyfluorenes are generally known to be good hole-transporting materials.[14] However, by copolymerizing fluorene with electron-deficient units, it is possible to introduce electron-transporting properties, leading to more balanced charge transport within a device.[14][17] For instance, copolymers of fluorene and benzothiadiazole have shown impressive electron mobilities.[14] The mobility of charge carriers can be influenced by factors such as molecular weight, film morphology, and the presence of impurities.

Photophysical Processes: Absorption and Emission

The optical properties of fluorene derivatives are governed by π-π* electronic transitions within the conjugated system.[12][13] The absorption spectra typically show a strong peak in the UV-to-visible region, corresponding to the HOMO-LUMO transition. The emission, or photoluminescence, is the radiative decay from the lowest singlet excited state (S1) back to the ground state (S0). The energy difference between the absorption and emission maxima is known as the Stokes shift. A small Stokes shift is generally observed for rigid molecules like fluorene derivatives.[18]

A notable phenomenon in some fluorene derivatives is the formation of a lower-energy green emission band upon thermal annealing or prolonged device operation.[19] This has been attributed to the formation of fluorenone defects at the C-9 position, which act as exciton trapping sites.

Part 3: Essential Characterization Techniques: Protocols and Insights

To harness the full potential of fluorene derivatives, it is imperative to employ rigorous characterization techniques. The following protocols are designed to be self-validating systems, providing reliable and reproducible data.

Protocol: Determining HOMO/LUMO with Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical technique for determining the HOMO and LUMO energy levels of organic semiconductors.

Experimental Workflow:

-

Sample Preparation: A thin film of the fluorene derivative is drop-casted or spin-coated onto a working electrode (e.g., platinum or glassy carbon).

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[20]

-

Electrolyte Solution: The electrodes are immersed in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile) that has been purged with an inert gas (e.g., argon) to remove oxygen.

-

Measurement: A potentiostat is used to sweep the potential and record the resulting current. The oxidation and reduction potentials are determined from the onset of the respective peaks in the voltammogram.

-

Data Analysis and Interpretation: The HOMO and LUMO energy levels are calculated from the oxidation (E_ox) and reduction (E_red) potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level.

-

HOMO (eV) = -e (E_ox vs Fc/Fc+ + 4.8)

-

LUMO (eV) = -e (E_red vs Fc/Fc+ + 4.8)

-

Causality: The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained when an electron is added to the LUMO. By referencing these to a known standard, we can accurately map the material's energy levels.

Protocol: Analyzing Optical Properties with UV-Vis and Photoluminescence Spectroscopy

These spectroscopic techniques are fundamental for understanding the light-absorbing and light-emitting properties of fluorene derivatives.

Experimental Workflow:

-

Solution Preparation: The fluorene derivative is dissolved in a suitable spectroscopic-grade solvent (e.g., THF, chloroform) to prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M).[21][22]

-

UV-Vis Absorption Spectroscopy:

-

A quartz cuvette is filled with the solution.

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

The wavelength of maximum absorption (λ_max) is identified.

-

-

Photoluminescence (PL) Spectroscopy:

-

The same solution is excited at or near its λ_max using a fluorometer.

-

The emission spectrum is recorded.

-

The wavelength of maximum emission (λ_em) is identified.

-

-

Data Analysis:

-

Stokes Shift: Calculated as the difference in energy between λ_max and λ_em.

-

Photoluminescence Quantum Yield (PLQY): Determined by comparing the integrated emission intensity of the sample to that of a known standard (e.g., quinine sulfate).

-

Trustworthiness: Using a known standard for PLQY measurements provides a self-validating system, ensuring the accuracy of the results. The choice of solvent is also critical, as solvatochromic effects can shift the emission spectra.[18][23]

Caption: Experimental workflow for the characterization of fluorene derivatives.

Part 4: Applications and Structure-Property Correlation

The true value of fluorene derivatives is realized in their application in electronic devices.

Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Fluorene-based materials are widely used in OLEDs due to their high PLQY and good charge transport properties.[2][13] They can function as blue emitters, a color that has historically been challenging to achieve with high stability, or as host materials for phosphorescent emitters.[2] The ability to tune the emission color through copolymerization makes them highly versatile for full-color display applications.

Caption: Schematic of a generic multilayer OLED device incorporating a fluorene derivative.

Table 1: Performance of Selected Fluorene Derivatives in OLEDs

| Derivative Type | Role in OLED | Emission Color | External Quantum Efficiency (EQE) | Reference |

| Poly(9,9-dioctylfluorene) (PFO) | Emitter | Blue | ~2-5% | [14] |

| Fluorene/BT Copolymer | Emitter | Green | Up to 8% | [14] |

| 9-Borafluorene Derivatives | Emitter | Yellow-Green | >5% | [24] |

| Symmetrical Fluorene Derivatives | Exciplex Emitter | Blue | ~4-6% | [2][21] |

Fluorene-based Polymers in Organic Photovoltaics (OPVs)

In OPVs, fluorene copolymers are often used as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene or non-fullerene acceptor.[3][6][9] The D-A strategy is particularly effective here, as it allows for broadening the absorption spectrum to better match the solar spectrum, thereby enhancing the short-circuit current.[9] Successful OPV design requires careful tuning of the HOMO and LUMO levels of the fluorene polymer to ensure efficient charge separation at the donor-acceptor interface.[3][25]

Table 2: Photovoltaic Properties of Fluorene-based Copolymers in OPVs

| Copolymer System | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

| F8T2-based polymer | PC71BM | 1.22% | N/A | N/A |

| Oxime-functionalized fluorene | Y6 | 10.71% | 0.84 V | 23.17 mA/cm² |

| Naphthothiadiazole-fluorene | PC70BM | 6.2% | 0.70 V | 13.5 mA/cm² |

Emerging Applications: Sensing and Bioimaging

The inherent fluorescence of fluorene derivatives makes them excellent candidates for chemosensors.[26] By attaching a specific receptor unit to the fluorene scaffold, sensors can be designed to detect a wide range of analytes, from metal ions to explosives, through fluorescence quenching or enhancement.[27][28][29][30] Furthermore, fluorene derivatives with large two-photon absorption cross-sections are being developed for two-photon fluorescence microscopy, which allows for high-resolution imaging deep within biological tissues.[4][28]

Part 5: Concluding Remarks and Future Outlook

Fluorene derivatives continue to be a focal point of research in organic materials science. Their synthetic versatility and well-understood structure-property relationships provide a robust platform for the development of next-generation organic electronic devices. Future research will likely focus on enhancing the stability and efficiency of blue-emitting fluorene derivatives for OLEDs, designing novel D-A copolymers with broader solar spectrum absorption for OPVs, and exploring their potential in advanced applications such as theranostics and flexible electronics. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. nbinno.com [nbinno.com]

- 2. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple oxime functionalized fluorene polymers for organic solar cells - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00919C [pubs.rsc.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. scribd.com [scribd.com]

- 6. A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells—towards power conversion efficiencies over 10% - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. worldscientific.com [worldscientific.com]

- 12. mdpi.com [mdpi.com]

- 13. diva-portal.org [diva-portal.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Collection - Opto-Electronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 17. New fluorene-based bipolar charge transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. api.creol.ucf.edu [api.creol.ucf.edu]

- 19. researchgate.net [researchgate.net]

- 20. Comparison of fluorene, silafluorene and carbazole as linkers in perylene monoimide based non-fullerene acceptors - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00470G [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, characterization and photophysical processes of fluorene derivative containing naphthalene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Fluorene-Based Organic Semiconductors

Abstract

Fluorene derivatives have solidified their position as a critical class of materials in the field of organic electronics.[1] Their inherent rigid and planar structure, combined with the versatility for chemical modification, allows for the fine-tuning of their electronic and optical properties.[1][2] This makes them exceptional candidates for a wide array of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[3][4] This technical guide provides a comprehensive overview of fluorene-based organic semiconductors, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental structure-property relationships, synthesis methodologies, and the application of these materials in advanced electronic devices. The discussion will be grounded in established scientific principles and supported by detailed experimental protocols and data.

Introduction: The Fluorene Core and Its Significance

At the heart of this class of materials is the fluorene molecule, a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. This structure imparts a number of desirable characteristics:

-

Rigidity and Planarity: The fused ring system creates a rigid and planar molecular backbone, which facilitates π-orbital overlap between adjacent molecules, a critical factor for efficient charge transport.[1]

-

High Photoluminescence Quantum Yield: Many fluorene-based materials, particularly polyfluorenes, exhibit exceptionally high fluorescence quantum yields in both solution and solid-state, making them highly efficient light emitters.[5]

-

Tunable Electronic Properties: The C-9 position of the fluorene unit is particularly amenable to substitution with various alkyl or aryl groups.[2] This functionalization not only enhances solubility and processability but also allows for precise control over the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6][7]

-

Thermal and Chemical Stability: Fluorene derivatives generally possess good thermal and chemical stability, which is crucial for the long-term operational stability of electronic devices.[8]

These intrinsic properties have made fluorene-based compounds, especially polymers (polyfluorenes), some of the most promising materials for blue-light emitting applications in OLEDs, a technologically challenging area.[5][8]

Structure-Property Relationships: Engineering the Band Gap and Charge Transport

The performance of a fluorene-based organic semiconductor is intrinsically linked to its molecular structure. By strategically modifying the fluorene core and incorporating other aromatic units into a polymer backbone, we can engineer the material's optoelectronic properties.

Tuning the Emission Color

The emission color of a fluorene-based polymer is determined by its energy band gap. This can be tuned through several strategies:

-

Copolymerization: Introducing other aromatic comonomers into the polyfluorene backbone is a powerful method to alter the band gap. For instance, copolymerizing fluorene with electron-donating units like carbazole can lead to a blue shift in the emission spectrum, while incorporating electron-withdrawing units can cause a red shift.[6][7]

-

Side-Chain Engineering: Attaching different functional groups to the phenylene rings in a poly(fluorene-co-phenylene) structure can also tune the electronic properties. Electron-donating alkoxy groups can cause a red shift, while electron-withdrawing ester groups can lead to a blue shift.[6]

Enhancing Charge Transport